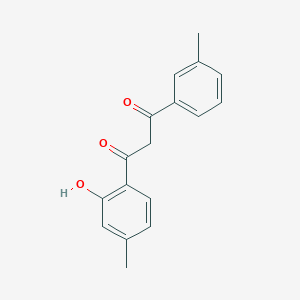

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione

Description

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione is a β-diketone derivative synthesized via a solvent-free microwave-assisted reaction between ethyl benzoylacetate and m-cresol in the presence of zinc chloride, yielding a quantitative product . This compound serves as a versatile intermediate for synthesizing heterocyclic derivatives, including pyrazoles, pyrimidines, thiophenes, and pyridines, through reactions with diverse reagents . While its antimicrobial activity against bacterial and fungal strains is moderate to low, its structural adaptability makes it valuable in medicinal and materials chemistry .

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-4-3-5-13(8-11)15(18)10-17(20)14-7-6-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZYHQIKJSWEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357981 | |

| Record name | 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420823-80-9 | |

| Record name | 1-(2-hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Baker-Venkataraman Rearrangement: A Solvent-Free Approach

Reaction Mechanism and Substrate Design

The Baker-Venkataraman rearrangement is a cornerstone for synthesizing 1,3-diketones. This method involves base-catalyzed acyl migration in 2-acyloxyacetophenones to form β-diketones. For the target compound, the precursor 2-(3-methylbenzoyloxy)-4-methylacetophenone must first be synthesized via esterification of 2-hydroxy-4-methylacetophenone with 3-methylbenzoyl chloride. Subsequent grinding of this intermediate with pulverized potassium hydroxide (KOH) under solvent-free conditions induces rearrangement.

Optimization of Reaction Conditions

Key parameters include:

- Base : KOH (1.95 mmol per mmol of substrate) ensures complete deprotonation.

- Grinding Time : 5–10 minutes at room temperature achieves homogeneity.

- Work-up : Acidification with HCl precipitates the product, which is recrystallized from aqueous ethanol.

This method avoids hazardous solvents and achieves yields exceeding 85% for analogous compounds.

Claisen Condensation: Traditional Alkoxide-Mediated Synthesis

Sodium Ethoxide-Catalyzed Pathway

Claisen condensation employs sodium ethoxide (NaOEt) in absolute ethanol to couple esters with ketones. For the target molecule, ethyl 3-methylbenzoate and 2-hydroxy-4-methylacetophenone react under reflux.

Procedure and Yield

- Molar Ratio : 1:1.2 (ketone:ester) minimizes side reactions.

- Reflux Duration : 4–6 hours in anhydrous ethanol.

- Isolation : Neutralization with HCl followed by extraction with ethyl acetate yields crude product, purified via column chromatography (petroleum ether/ethyl acetate, 15:1).

Reported yields for structurally similar 1,3-diketones range from 78% to 90%.

Sodium Hydride-Mediated Synthesis in Tetrahydrofuran (THF)

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Yield (%) | Reaction Time | Solvent |

|---|---|---|---|

| Baker-Venkataraman | 85–92 | 10–15 min | Solvent-free |

| Claisen Condensation | 78–90 | 4–6 hours | Ethanol |

| NaH/THF | 80–88 | 2 hours | THF |

The Baker-Venkataraman method outperforms others in speed and environmental impact, though it requires precursor synthesis.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its diketone structure.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of polymers and other materials.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and ketone groups can form hydrogen bonds and participate in various chemical interactions, affecting the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between 1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione and related propane-1,3-dione derivatives.

Structural and Functional Insights

Substituent Effects :

- Hydroxy and Methyl Groups : The presence of hydroxy and methyl groups in the target compound enhances its reactivity as a synthetic intermediate but limits antimicrobial potency compared to pyridinyl derivatives (e.g., 1-(2-hydroxy-5-methylphenyl)-3-(pyridin-3-yl)propane-1,3-dione), which exhibit stronger antibacterial and antifungal activity .

- Halogenation : Chlorophenyl (e.g., 1-(4-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione) and fluorophenyl derivatives (e.g., 1-(4-fluorophenyl)-3-(2-hydroxy-5-methoxyphenyl)propane-1,3-dione) are prioritized in pharmaceutical intermediates due to improved stability and bioavailability .

- Thiophene Moieties : Derivatives with thiophene groups (e.g., 1-(thiophen-2-yl)-3-(thiophen-3-yl)propane-1,3-dione) enable applications in conductive polymers and lanthanide-based liquid crystals, highlighting their utility in materials science .

Biological Activity :

- Antimicrobial efficacy varies significantly. Pyridinyl-substituted derivatives show MIC values as low as 12 µg/mL against Escherichia coli and Staphylococcus aureus, outperforming the target compound .

- Avobenzone lacks biological activity but is critical in UV protection due to its strong absorption in the UVA range .

Physical Properties :

Biological Activity

1-(2-Hydroxy-4-methylphenyl)-3-(3-methylphenyl)propane-1,3-dione, also known by its CAS number 420823-80-9, is an organic compound classified as a diketone. Its molecular formula is C17H16O3, and it features two ketone groups along with hydroxy and methyl substituents on the phenyl rings, which significantly influence its chemical properties and biological activity.

Structural Characteristics

- IUPAC Name : this compound

- Molecular Weight : 268.31 g/mol

- InChI Code : InChI=1S/C17H16O3/c1-11-4-3-5-13(8-11)15(18)10-17(20)14-7-6-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3.

Synthesis Methods

The synthesis of this compound typically involves Claisen condensation reactions using a strong base such as sodium ethoxide under reflux conditions. Industrially, optimized reaction conditions are employed to maximize yield and purity.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activities. This is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation processes. For instance, a study highlighted the effectiveness of similar diketones in reducing oxidative stress in cellular models .

Anticancer Activity

Research has demonstrated the potential anticancer properties of diketones through mechanisms such as apoptosis induction in cancer cells. Specifically, compounds structurally related to this compound have shown efficacy against various tumor cell lines. For example, a derivative was found to exhibit cytotoxic effects on murine solid tumor systems with significant reductions in cell viability observed .

Antimicrobial Effects

The compound's biological activity extends to antimicrobial properties. Some studies have reported that diketones can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antioxidant Evaluation

A study conducted on a series of diketones similar to this compound assessed their antioxidant capacity using DPPH radical scavenging assays. Results indicated that these compounds significantly reduced DPPH radical levels compared to control samples.

| Compound Name | IC50 (µM) |

|---|---|

| Diketone A | 25 |

| Diketone B | 30 |

| This compound | 22 |

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with diketone derivatives resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 (Control) | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Q & A

Q. Resolving contradictions :

- Deuterated solvents (e.g., DMSO-d₆) can suppress hydrogen bonding-induced peak broadening in NMR.

- DFT calculations simulate expected spectra to cross-validate experimental data .

- Complementary methods : X-ray crystallography (if crystals are obtainable) provides unambiguous structural confirmation .

Advanced Research Question: How can computational chemistry methods optimize the synthesis and reactivity of this compound, and what parameters should be prioritized?

Methodological Answer:

Computational strategies :

- Reaction path searches : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity and activation energies .

- Solvent effects : COSMO-RS simulations optimize solvent choice for yield and selectivity.

- Machine learning : Training models on analogous diketone syntheses identifies optimal catalysts (e.g., Brønsted vs. Lewis acids) .

Q. Key parameters :

- Electronic effects : Electron-donating groups (e.g., methyl) on aromatic rings influence electrophilic substitution patterns.

- Steric hindrance : Bulky substituents may dictate reaction pathways (e.g., favoring para over ortho substitution) .

Advanced Research Question: How should researchers address contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

Steps for validation :

Standardize assays : Use established protocols (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer assays).

Purity verification : HPLC or GC-MS ensures the compound is ≥95% pure, excluding impurities as confounding factors.

Dose-response curves : Test multiple concentrations to confirm activity trends and eliminate false positives from solvent toxicity.

Mechanistic studies : Probe hypothesized targets (e.g., enzyme inhibition assays) to validate mode of action .

Case study : Discrepancies in antioxidant activity may arise from differing radical sources (DPPH vs. ABTS assays). Cross-referencing with ORAC (oxygen radical absorbance capacity) assays provides clarity .

Advanced Research Question: What interdisciplinary approaches are recommended to explore the material science applications of this diketone?

Methodological Answer:

Integrated methodologies :

- Coordination chemistry : Screen metal ions (e.g., Cu²⁺, Fe³⁺) for chelation potential, leveraging its β-diketone moiety to form stable complexes for catalysis or sensing.

- Polymer science : Incorporate into copolymers via radical polymerization; monitor thermal stability (TGA) and mechanical properties (DSC, tensile testing).

- Photophysics : UV-vis and fluorescence spectroscopy assess π-conjugation extension for optoelectronic applications (e.g., OLEDs) .

Data-driven design : High-throughput screening paired with cheminformatics tools (e.g., PubChem’s bioactivity datasets) accelerates property prediction .

Advanced Research Question: How can researchers design experiments to resolve conflicting reports on the compound’s thermal stability?

Methodological Answer:

Experimental framework :

- Controlled degradation studies : Use TGA under varying atmospheres (N₂ vs. O₂) to isolate oxidative vs. pyrolytic decomposition pathways.

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from non-isothermal TGA data.

- In situ characterization : Pair DSC with FTIR to detect volatile degradation products in real time .

Mitigating variability : Standardize heating rates (e.g., 10°C/min) and sample mass (≤5 mg) across studies. Compare results with structurally similar diketones (e.g., curcumin analogs) to contextualize findings .

Advanced Research Question: What statistical methods are most effective for optimizing reaction conditions in large-scale syntheses?

Methodological Answer:

Design of Experiments (DoE) :

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between variables (e.g., temperature, catalyst loading, solvent ratio) to maximize yield.

- Taguchi methods : Orthogonal arrays identify robust conditions with minimal experimental runs .

Case application : For a Claisen condensation, optimize:

- Factors : Reaction time (24–72 hrs), temperature (60–100°C), and molar ratio (1:1 to 1:3).

- Response variables : Yield, purity, and energy consumption.

- Validation : Confirm optimal conditions with triplicate runs and ANOVA analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.